Isobutylsulfamoyl Chloride

説明

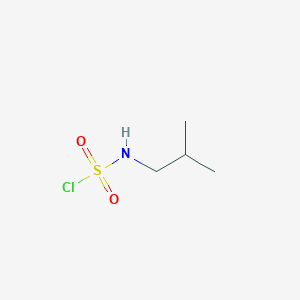

Isobutylsulfamoyl Chloride is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfamoyl chloride derivative, known for its reactivity and utility in various chemical syntheses. This compound is typically used as an intermediate in the production of pharmaceuticals and agrochemicals due to its ability to introduce the sulfamoyl functional group into target molecules .

準備方法

Synthetic Routes and Reaction Conditions: Isobutylsulfamoyl Chloride can be synthesized through the reaction of isobutylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C₄H₉NH₂ + ClSO₂OH → C₄H₉NHSO₂Cl + H₂O} ] This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylamine and chlorosulfonic acid are reacted under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Types of Reactions:

Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the electrophilic sulfur atom.

Hydrolysis: In the presence of water, this compound hydrolyzes to form isobutylamine and sulfur dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Major Products:

Sulfamides: Formed through the reaction with amines.

Sulfonate Esters: Formed through the reaction with alcohols.

科学的研究の応用

Isobutylsulfamoyl Chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including sulfonamide-based drugs.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

作用機序

The mechanism by which Isobutylsulfamoyl Chloride exerts its effects is primarily through its reactivity as a sulfamoylating agent. The compound targets nucleophilic sites on molecules, facilitating the formation of sulfamoyl derivatives. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .

類似化合物との比較

Methanesulfonyl Chloride: Another sulfamoyl chloride derivative, but with a simpler structure.

Ethanesulfonyl Chloride: Similar in reactivity but with a different alkyl group.

Propylsulfonyl Chloride: Shares similar chemical properties but differs in the length of the alkyl chain.

Uniqueness: Isobutylsulfamoyl Chloride is unique due to its branched isobutyl group, which can impart different steric and electronic effects compared to its linear counterparts. This can influence the reactivity and selectivity of the compound in various chemical reactions .

生物活性

Isobutylsulfamoyl chloride is a chemical compound that has gained attention for its potential biological activities. It is primarily recognized for its role in medicinal chemistry, particularly in the synthesis of sulfamoyl derivatives, which are known to exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a sulfonamide functional group. The molecular formula is CHClNOS. Its structural attributes contribute to its reactivity and interaction with biological molecules.

The biological activity of this compound primarily involves the inhibition of certain enzymes and pathways. It functions as a sulfamoylating agent, which can modify proteins and enzymes through the addition of sulfamoyl groups. This modification can lead to alterations in enzyme activity, potentially affecting metabolic pathways.

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes such as carbonic anhydrase and certain proteases, leading to potential applications in treating conditions like hypertension and cancer.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics targeting resistant bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Antitumor Effects : A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9 pathways. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells.

- Antimicrobial Efficacy : Research indicated that this compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at concentrations as low as 25 µg/mL, highlighting its potential as a therapeutic agent against resistant infections.

- Cardiovascular Implications : In a model of hypertension, this compound was shown to reduce blood pressure by inhibiting carbonic anhydrase activity, thus affecting renal function and fluid balance.

特性

IUPAC Name |

N-(2-methylpropyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHNQUDMMNHRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615876 | |

| Record name | (2-Methylpropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-68-3 | |

| Record name | (2-Methylpropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。